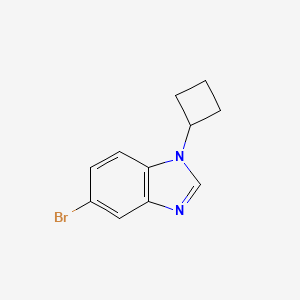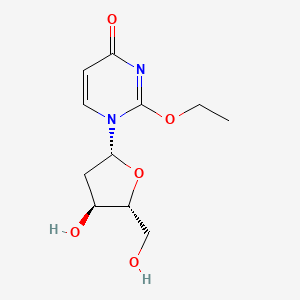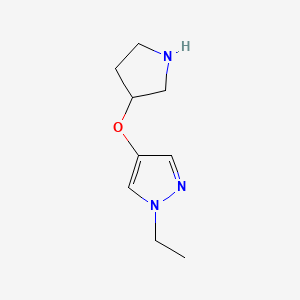
5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole ring substituted with a bromine atom at the 5-position and a cyclobutyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1H-1,3-benzodiazole.
Cyclobutylation: The introduction of the cyclobutyl group can be achieved through a nucleophilic substitution reaction. This involves reacting 5-bromo-1H-1,3-benzodiazole with cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The benzodiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Cycloaddition Reactions: The cyclobutyl group may engage in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzodiazoles can be obtained.
Oxidation Products: Oxidized derivatives of the benzodiazole ring.
Reduction Products: Reduced forms of the benzodiazole ring, potentially leading to dihydrobenzodiazoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be explored for its potential as a pharmacophore. The benzodiazole ring system is known for its biological activity, and modifications at the 5-position and 1-position can lead to compounds with diverse biological properties.
Medicine
Medicinally, derivatives of this compound may exhibit activity against various diseases. Research into its analogs could lead to the development of new therapeutic agents, particularly in the areas of oncology and neurology.
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and organic semiconductors. Its unique structure allows for the tuning of electronic properties, making it suitable for applications in electronics and photonics.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1H-1,3-benzodiazole: Lacks the cyclobutyl group, which may affect its reactivity and biological activity.
1-Cyclobutyl-1H-1,3-benzodiazole: Lacks the bromine atom, potentially altering its electronic properties and reactivity.
5-Chloro-1-cyclobutyl-1H-1,3-benzodiazole: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical behavior and applications.
Uniqueness
5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is unique due to the presence of both the bromine atom and the cyclobutyl group. This combination can lead to distinct reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H11BrN2 |
|---|---|
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
5-bromo-1-cyclobutylbenzimidazole |
InChI |
InChI=1S/C11H11BrN2/c12-8-4-5-11-10(6-8)13-7-14(11)9-2-1-3-9/h4-7,9H,1-3H2 |
Clé InChI |
GERNMXFVMFIXSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)N2C=NC3=C2C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Hydroxy-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12081292.png)



![1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B12081316.png)

![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)




